molecular formula C23H26N6O5S B5697903 N-(4-{[N-(2,5-DIMETHOXYPHENYL)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)CARBAMIMIDAMIDO]SULFONYL}PHENYL)ACETAMIDE

N-(4-{[N-(2,5-DIMETHOXYPHENYL)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)CARBAMIMIDAMIDO]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B5697903
M. Wt: 498.6 g/mol
InChI Key: FQBZQMOUXSZPIY-UHFFFAOYSA-N
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Description

N-(4-{[N-(2,5-DIMETHOXYPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)CARBAMIMIDAMIDO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonyl group, a phenyl ring, and a pyrimidine moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[N-(2,5-DIMETHOXYPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)CARBAMIMIDAMIDO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 2,5-dimethoxyphenylamine, which is then reacted with 4,6-dimethylpyrimidine-2-amine to form the carbamimidamide intermediate. This intermediate is subsequently reacted with 4-sulfamoylphenylacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[N-(2,5-DIMETHOXYPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)CARBAMIMIDAMIDO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, hydroxyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-{[N-(2,5-DIMETHOXYPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)CARBAMIMIDAMIDO]SULFONYL}PHENYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[N-(2,5-DIMETHOXYPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)CARBAMIMIDAMIDO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[N-(2,5-DIMETHOXYPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)CARBAMIMIDAMIDO]SULFONYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[4-[(2,5-dimethoxyphenyl)-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O5S/c1-14-12-15(2)26-23(25-14)28-22(24)29(20-13-18(33-4)8-11-21(20)34-5)35(31,32)19-9-6-17(7-10-19)27-16(3)30/h6-13H,1-5H3,(H,27,30)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBZQMOUXSZPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/N(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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